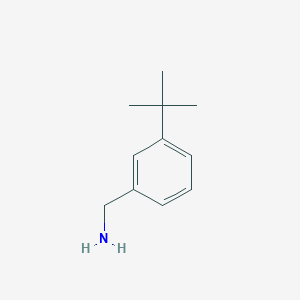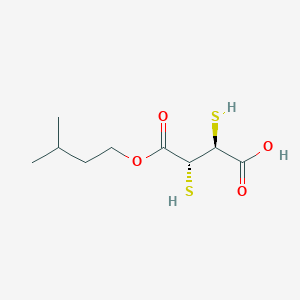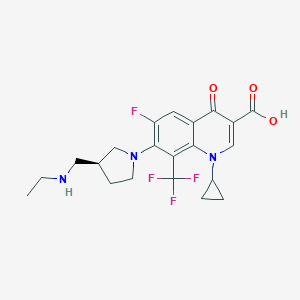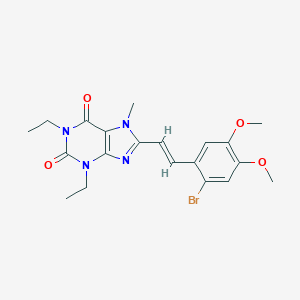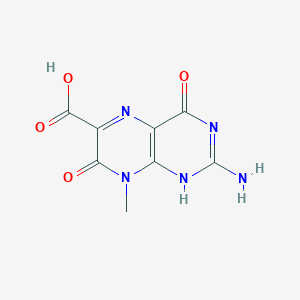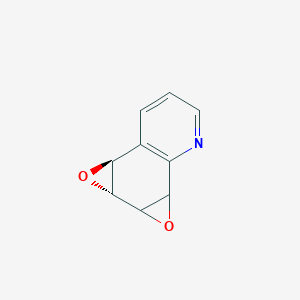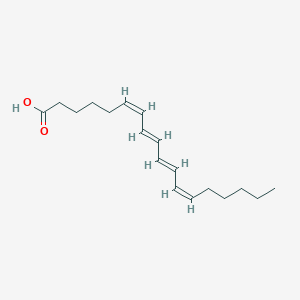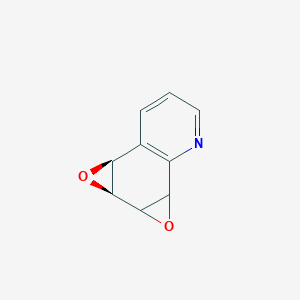
cis-Quinoline-5,6,7,8-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-quinoline-5,6,7,8-dioxide (CQD) is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. Its unique chemical structure and properties have led to its use in the synthesis of new drugs, as well as in the investigation of biological processes. In
Aplicaciones Científicas De Investigación
Cis-Quinoline-5,6,7,8-dioxide has been extensively studied for its potential applications in various scientific fields. One area of research involves its use as a catalyst in organic synthesis reactions. This compound has been shown to catalyze a variety of reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.
Another area of research involves the use of this compound in the development of new drugs. This compound has been shown to have antitumor and antiviral properties, and has been investigated as a potential treatment for cancer and viral infections.
Mecanismo De Acción
The mechanism of action of cis-Quinoline-5,6,7,8-dioxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can damage cellular DNA and proteins. This damage can lead to cell death or inhibit the growth and replication of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (cell death) in cancer cells and inhibit the replication of viruses such as HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cis-Quinoline-5,6,7,8-dioxide in lab experiments is its ability to catalyze a variety of reactions. Its antitumor and antiviral properties also make it a promising candidate for drug development. However, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving cis-Quinoline-5,6,7,8-dioxide. One area of focus could be the development of new drugs based on this compound's antitumor and antiviral properties. Another area of research could be the investigation of this compound's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, the use of this compound as a catalyst in organic synthesis reactions could be further explored to develop more efficient and sustainable methods of chemical synthesis.
Métodos De Síntesis
Cis-Quinoline-5,6,7,8-dioxide can be synthesized through a variety of methods, including the oxidation of quinoline or the reduction of quinoline N-oxide. One common method involves reacting quinoline with hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten. This process produces this compound as a yellow crystalline solid.
Propiedades
Número CAS |
142184-78-9 |
|---|---|
Fórmula molecular |
C19H20Cl2F3N5O4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2S,4S)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene |
InChI |
InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8-,9?/m0/s1 |
Clave InChI |
DLTXKFCMJDWKEV-KJMVCIMSSA-N |
SMILES isomérico |
C1=CC2=C(C3C(O3)[C@@H]4[C@H]2O4)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
SMILES canónico |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
Sinónimos |
CIS-QUINOLINE-5,6,7,8-DIOXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




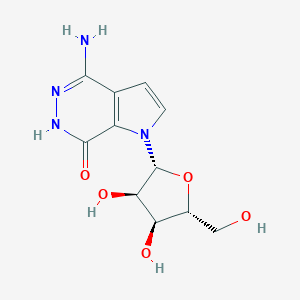
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)
